molecular formula C8H5Cl2FO B1624751 2,2-dichloro-1-(4-fluorophenyl)ethanone CAS No. 5157-58-4

2,2-dichloro-1-(4-fluorophenyl)ethanone

Cat. No.: B1624751
CAS No.: 5157-58-4
M. Wt: 207.03 g/mol
InChI Key: VEQWNXRSSKSVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-1-(4-fluorophenyl)ethanone is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a haloform reaction mechanism, resulting in the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dichloro-1-(4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-chlorophenyl)-ethanone
  • 2,2-Dichloro-1-(4-bromophenyl)-ethanone
  • 2,2-Dichloro-1-(4-methylphenyl)-ethanone

Uniqueness

2,2-dichloro-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

5157-58-4

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

2,2-dichloro-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H

InChI Key

VEQWNXRSSKSVIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)F

Origin of Product

United States

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